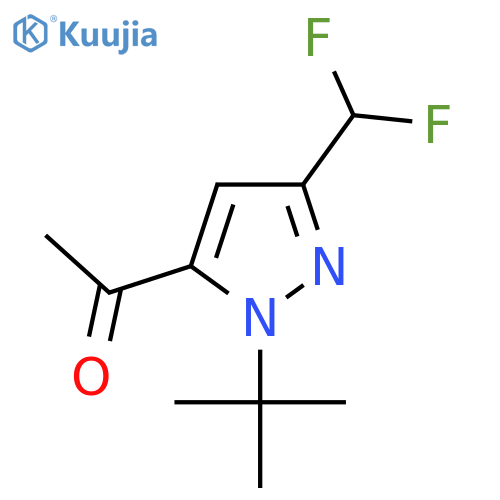

Cas no 2172445-03-1 (1-1-tert-butyl-3-(difluoromethyl)-1H-pyrazol-5-ylethan-1-one)

1-1-tert-butyl-3-(difluoromethyl)-1H-pyrazol-5-ylethan-1-one 化学的及び物理的性質

名前と識別子

-

- 1-1-tert-butyl-3-(difluoromethyl)-1H-pyrazol-5-ylethan-1-one

- 1-[1-tert-butyl-3-(difluoromethyl)-1H-pyrazol-5-yl]ethan-1-one

- 2172445-03-1

- EN300-1617234

-

- インチ: 1S/C10H14F2N2O/c1-6(15)8-5-7(9(11)12)13-14(8)10(2,3)4/h5,9H,1-4H3

- InChIKey: TWDOTJVUWYKFFR-UHFFFAOYSA-N

- SMILES: FC(C1C=C(C(C)=O)N(C(C)(C)C)N=1)F

計算された属性

- 精确分子量: 216.10741940g/mol

- 同位素质量: 216.10741940g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 4

- 重原子数量: 15

- 回転可能化学結合数: 3

- 複雑さ: 250

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 1.8

- トポロジー分子極性表面積: 34.9Ų

1-1-tert-butyl-3-(difluoromethyl)-1H-pyrazol-5-ylethan-1-one Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1617234-2500mg |

1-[1-tert-butyl-3-(difluoromethyl)-1H-pyrazol-5-yl]ethan-1-one |

2172445-03-1 | 2500mg |

$1819.0 | 2023-09-23 | ||

| Enamine | EN300-1617234-500mg |

1-[1-tert-butyl-3-(difluoromethyl)-1H-pyrazol-5-yl]ethan-1-one |

2172445-03-1 | 500mg |

$891.0 | 2023-09-23 | ||

| Enamine | EN300-1617234-0.25g |

1-[1-tert-butyl-3-(difluoromethyl)-1H-pyrazol-5-yl]ethan-1-one |

2172445-03-1 | 0.25g |

$855.0 | 2023-06-04 | ||

| Enamine | EN300-1617234-250mg |

1-[1-tert-butyl-3-(difluoromethyl)-1H-pyrazol-5-yl]ethan-1-one |

2172445-03-1 | 250mg |

$855.0 | 2023-09-23 | ||

| Enamine | EN300-1617234-2.5g |

1-[1-tert-butyl-3-(difluoromethyl)-1H-pyrazol-5-yl]ethan-1-one |

2172445-03-1 | 2.5g |

$1819.0 | 2023-06-04 | ||

| Enamine | EN300-1617234-5.0g |

1-[1-tert-butyl-3-(difluoromethyl)-1H-pyrazol-5-yl]ethan-1-one |

2172445-03-1 | 5g |

$2692.0 | 2023-06-04 | ||

| Enamine | EN300-1617234-1000mg |

1-[1-tert-butyl-3-(difluoromethyl)-1H-pyrazol-5-yl]ethan-1-one |

2172445-03-1 | 1000mg |

$928.0 | 2023-09-23 | ||

| Enamine | EN300-1617234-5000mg |

1-[1-tert-butyl-3-(difluoromethyl)-1H-pyrazol-5-yl]ethan-1-one |

2172445-03-1 | 5000mg |

$2692.0 | 2023-09-23 | ||

| Enamine | EN300-1617234-0.1g |

1-[1-tert-butyl-3-(difluoromethyl)-1H-pyrazol-5-yl]ethan-1-one |

2172445-03-1 | 0.1g |

$817.0 | 2023-06-04 | ||

| Enamine | EN300-1617234-1.0g |

1-[1-tert-butyl-3-(difluoromethyl)-1H-pyrazol-5-yl]ethan-1-one |

2172445-03-1 | 1g |

$928.0 | 2023-06-04 |

1-1-tert-butyl-3-(difluoromethyl)-1H-pyrazol-5-ylethan-1-one 関連文献

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

-

2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911

-

Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962

-

Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840

-

María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242

-

Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083

-

Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220

-

Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188

-

D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840

1-1-tert-butyl-3-(difluoromethyl)-1H-pyrazol-5-ylethan-1-oneに関する追加情報

1-1-tert-butyl-3-(difluoromethyl)-1H-pyrazol-5-ylethan-1-one: A Comprehensive Overview

The compound 1-1-tert-butyl-3-(difluoromethyl)-1H-pyrazol-5-ylethan-1-one, with the CAS number 2172445-03-1, is a highly specialized organic molecule that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound is notable for its unique structural features, which include a pyrazole ring, a tert-butyl group, and a difluoromethyl substituent. These elements collectively contribute to its intriguing chemical properties and potential applications.

The pyrazole ring, a five-membered heterocyclic structure containing two nitrogen atoms, is a common motif in drug discovery due to its ability to engage in various hydrogen bonding interactions and π–π stacking. In this compound, the pyrazole ring is further substituted with a tert-butyl group at the 5-position and a difluoromethyl group at the 3-position. The tert-butyl group introduces steric bulk, which can influence the molecule's solubility and bioavailability. Meanwhile, the difluoromethyl group introduces electronic effects that can modulate the molecule's reactivity and stability.

Recent studies have highlighted the potential of this compound as a precursor in the synthesis of bioactive molecules. For instance, researchers have explored its role in the development of Hsp90 inhibitors, which are critical targets in cancer therapy. The unique combination of substituents on the pyrazole ring allows for fine-tuning of the molecule's pharmacokinetic properties, making it an attractive candidate for further investigation.

In addition to its pharmaceutical applications, this compound has also been studied for its potential in materials science. The presence of fluorine atoms in the difluoromethyl group imparts hydrophobicity and thermal stability to the molecule. These properties make it a promising candidate for use in high-performance polymers or as a building block for advanced materials with tailored functionalities.

From a synthetic perspective, the preparation of 1-1-tert-butyl-3-(difluoromethyl)-1H-pyrazol-5-ylethan-1-one involves a multi-step process that typically begins with the synthesis of intermediates such as substituted pyrazoles. The introduction of the tert-butyl and difluoromethyl groups requires precise control over reaction conditions to ensure high yields and product purity. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing production costs and environmental impact.

The biological activity of this compound has been extensively studied using modern techniques such as molecular docking and computational modeling. These studies have revealed that the molecule exhibits potent inhibitory activity against several key enzymes involved in disease pathways. For example, it has shown promise as an inhibitor of kinases implicated in cancer progression, making it a valuable lead compound for drug development.

Looking ahead, ongoing research is focused on optimizing the pharmacokinetic profile of this compound through structural modifications. By altering substituents on the pyrazole ring or introducing additional functional groups, scientists aim to enhance its bioavailability and reduce potential side effects. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its progression toward clinical trials.

In conclusion, 1-1-tert-butyl-3-(difluoromethyl)-1H-pyrazol-5-ylethan-one represents a fascinating example of how structural complexity can be harnessed to create molecules with diverse applications. Its unique combination of substituents makes it a versatile building block for both pharmaceuticals and advanced materials. As research continues to uncover its full potential, this compound is poised to make significant contributions to various scientific disciplines.

2172445-03-1 (1-1-tert-butyl-3-(difluoromethyl)-1H-pyrazol-5-ylethan-1-one) Related Products

- 49616-71-9(Quinoline,2,4,6,8-tetramethyl-)

- 1332482-73-1(cis-cyclobutane-1,3-diol)

- 1369861-28-8(2-Isopropoxy-6-methylbenzoic acid)

- 1428374-96-2(1-(cyclopropanesulfonyl)-N-(2-oxo-2H-chromen-3-yl)azetidine-3-carboxamide)

- 898760-55-9([4-(1,3-dioxolan-2-yl)phenyl]-[4-(trifluoromethyl)phenyl]methanone)

- 1603384-42-4(1-iodo-2-(3,3,3-trifluoropropoxy)cycloheptane)

- 475102-16-0(1-boc-5-chloro-2-trimethylsilanyl-indole)

- 2034293-18-8(N-2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethylmorpholine-4-carboxamide)

- 2248312-34-5(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{bicyclo[4.1.0]heptan-3-yl}acetate)

- 748118-43-6(2-benzyl-2-azaspiro[4.5]decane-4-carboxylic acid)